molecular formula C5H8ClN3O2 B2923875 3-(1H-1,2,3-triazol-4-yl)propanoic acid hydrochloride CAS No. 1864015-25-7

3-(1H-1,2,3-triazol-4-yl)propanoic acid hydrochloride

Cat. No.: B2923875
CAS No.: 1864015-25-7
M. Wt: 177.59
InChI Key: WIRFIXMVWZBYQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-1,2,3-triazol-4-yl)propanoic acid hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,3-triazol-4-yl)propanoic acid hydrochloride typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring. The general reaction scheme is as follows:

    Preparation of Azide: The starting material, an alkyl halide, is converted to an azide using sodium azide in a polar aprotic solvent like dimethylformamide (DMF).

    Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst (e.g., copper sulfate and sodium ascorbate) to form the triazole ring.

    Hydrolysis and Acidification: The resulting triazole compound is hydrolyzed and acidified to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,3-triazol-4-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the triazole ring can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized triazole derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

3-(1H-1,2,3-triazol-4-yl)propanoic acid hydrochloride has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

    Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable triazole linkages.

    Chemical Synthesis: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules through click chemistry.

    Biology: The compound is employed in bioconjugation techniques to label biomolecules and study biological processes.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-1,2,4-triazol-1-yl)propanoic acid: Another triazole derivative with similar structural features but different nitrogen atom positions in the ring.

    2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid: A hydroxylated triazole derivative with additional functional groups.

    2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid: An amino-substituted triazole derivative with distinct chemical properties.

Uniqueness

3-(1H-1,2,3-triazol-4-yl)propanoic acid hydrochloride is unique due to its specific triazole ring structure, which imparts distinct chemical reactivity and biological activity. The position of the nitrogen atoms in the triazole ring influences its interaction with biological targets and its suitability for various applications.

Properties

IUPAC Name

3-(2H-triazol-4-yl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2.ClH/c9-5(10)2-1-4-3-6-8-7-4;/h3H,1-2H2,(H,9,10)(H,6,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRFIXMVWZBYQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNN=C1CCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864015-25-7
Record name 3-(1H-1,2,3-triazol-4-yl)propanoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.